molecular formula C15H23N3O3 B13863340 Tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B13863340
M. Wt: 293.36 g/mol
InChI Key: VCQWABXRDVKYOE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H23N3O3 and a molecular weight of 293.17 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl isocyanide and other reagents. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological macromolecules. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It is used in the development of drugs targeting specific molecular pathways .

Industry: In industry, this compound is used in the production of pharmaceuticals and other chemical products. It is valued for its versatility and reactivity in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness: Tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and amino groups allow for unique interactions with biological targets, making it valuable in drug development and chemical synthesis .

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 4-(4-amino-3-hydroxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)11-4-5-12(16)13(19)10-11/h4-5,10,19H,6-9,16H2,1-3H3

InChI Key

VCQWABXRDVKYOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)O

Origin of Product

United States

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